

Application Notes and Protocols for 9(S)-HpODE

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Compound of Interest

Compound Name: 9(S)-HpODE

Cat. No.: B163667

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the proper handling, storage, and experimental use of 9(S)-Hydroperoxy-10(E),12(Z)-octadecadienoic acid (**9(S)-HpODE**).

Product Information

Chemical Properties:

| Property | Value | Reference |
|-------------------|---|---------------------|
| Formal Name | 9S-hydroperoxy-10E,12Z-octadecadienoic acid | [1] |
| Molecular Formula | C ₁₈ H ₃₂ O ₄ | [1] |
| Molecular Weight | 312.4 g/mol | [1] |
| CAS Number | 29774-12-7 | [1] |
| Purity | ≥98% | |
| Formulation | A solution in ethanol or other organic solvents | [2] |

Solubility:

| Solvent | Solubility |
|--------------|------------|
| DMF | >50 mg/mL |
| DMSO | >50 mg/mL |
| Ethanol | >50 mg/mL |
| PBS (pH 7.2) | >1 mg/mL |

Handling and Storage

Storage Conditions:

9(S)-HpODE is sensitive to light, air, and temperature. To ensure its stability and integrity, it is crucial to adhere to the following storage guidelines:

| Condition | Recommendation | Stability |
|--------------------|---|-----------|
| Long-term Storage | Store at -80°C in a tightly sealed, light-protected container. | ≥ 2 years |
| Short-term Storage | Aliquot upon arrival and store at -20°C for immediate use. Avoid repeated freeze-thaw cycles. | |
| Shipping | Shipped on dry ice. | |

Handling Precautions:

- **Protect from Light:** **9(S)-HpODE** is light-sensitive. Handle in a dark or low-light environment. Use amber vials or wrap containers with aluminum foil.
- **Inert Atmosphere:** Oxygen can degrade the compound. It is recommended to handle **9(S)-HpODE** under an inert atmosphere (e.g., argon or nitrogen).
- **Solvent Purity:** Use high-purity, anhydrous solvents for reconstitution to prevent degradation.

- Safety: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound.

Experimental Protocols

Preparation of Stock Solutions

This protocol provides a general guideline for preparing a stock solution of **9(S)-HpODE**.

Materials:

- **9(S)-HpODE**
- Anhydrous ethanol or dimethyl sulfoxide (DMSO)
- Inert gas (argon or nitrogen)
- Sterile, amber microcentrifuge tubes

Procedure:

- Allow the vial of **9(S)-HpODE** to equilibrate to room temperature before opening.
- Briefly centrifuge the vial to ensure all the material is at the bottom.
- Under a stream of inert gas, add the desired volume of anhydrous ethanol or DMSO to the vial to achieve a high-concentration stock solution (e.g., 10-50 mg/mL).
- Cap the vial tightly and vortex gently until the solid is completely dissolved.
- Aliquot the stock solution into sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
- Store the aliquots at -80°C for long-term storage or -20°C for short-term use.

Cell Culture Treatment Protocol

This protocol outlines the steps for treating cells in culture with **9(S)-HpODE**.

Materials:

- Cultured cells
- Complete cell culture medium
- **9(S)-HpODE** stock solution (from Protocol 3.1)
- Phosphate-buffered saline (PBS)

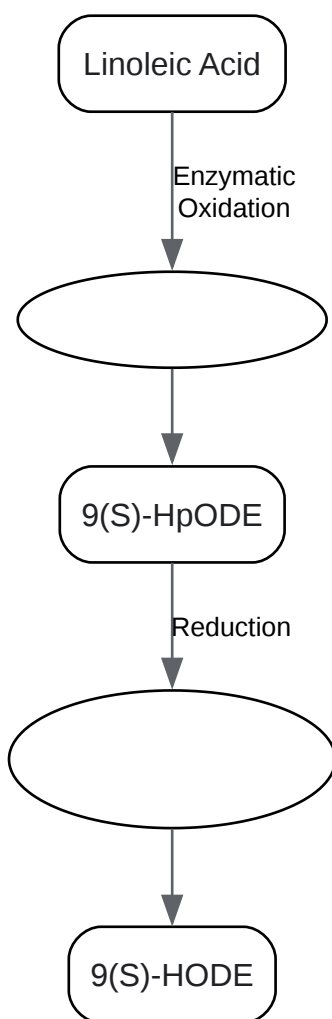
Procedure:

- Seed cells in appropriate culture vessels and grow to the desired confluency.
- On the day of the experiment, thaw an aliquot of the **9(S)-HpODE** stock solution at room temperature, protected from light.
- Prepare a working solution by diluting the stock solution in complete cell culture medium to the desired final concentration (typically in the μM range). It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation.
- Remove the existing medium from the cells and wash once with sterile PBS.
- Add the medium containing the desired concentration of **9(S)-HpODE** to the cells.
- Incubate the cells for the desired period (e.g., 0-30 minutes for signaling studies or longer for other assays) under standard cell culture conditions (e.g., 37°C, 5% CO₂).^[3]
- Following incubation, proceed with downstream analysis (e.g., cell lysis for western blotting, RNA extraction, or functional assays).

Signaling Pathways and Experimental Workflows

9(S)-HpODE Biosynthesis and Metabolism

9(S)-HpODE is a primary product of linoleic acid peroxidation, primarily formed through the action of lipoxygenases.^[4] It can be further metabolized to other bioactive lipids.

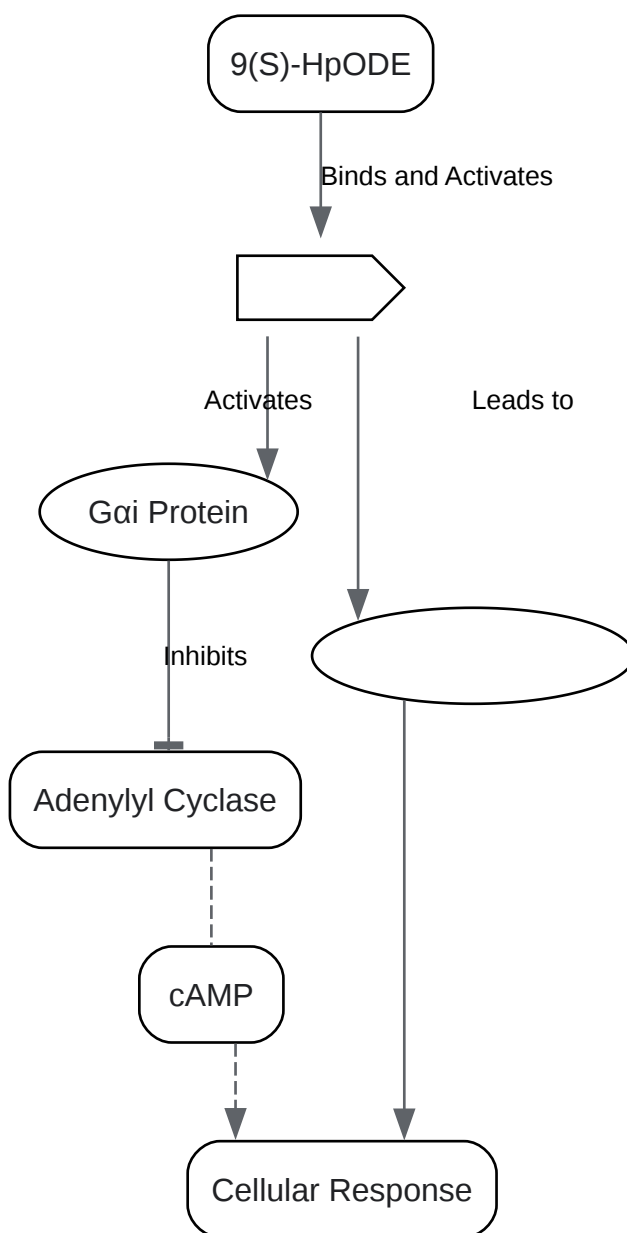


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Biosynthesis and reduction of **9(S)-HpODE**.

9(S)-HpODE Signaling via GPR132

9(S)-HpODE can act as a signaling molecule by activating the G protein-coupled receptor GPR132 (also known as G2A).[4][5] This activation can lead to downstream cellular responses.

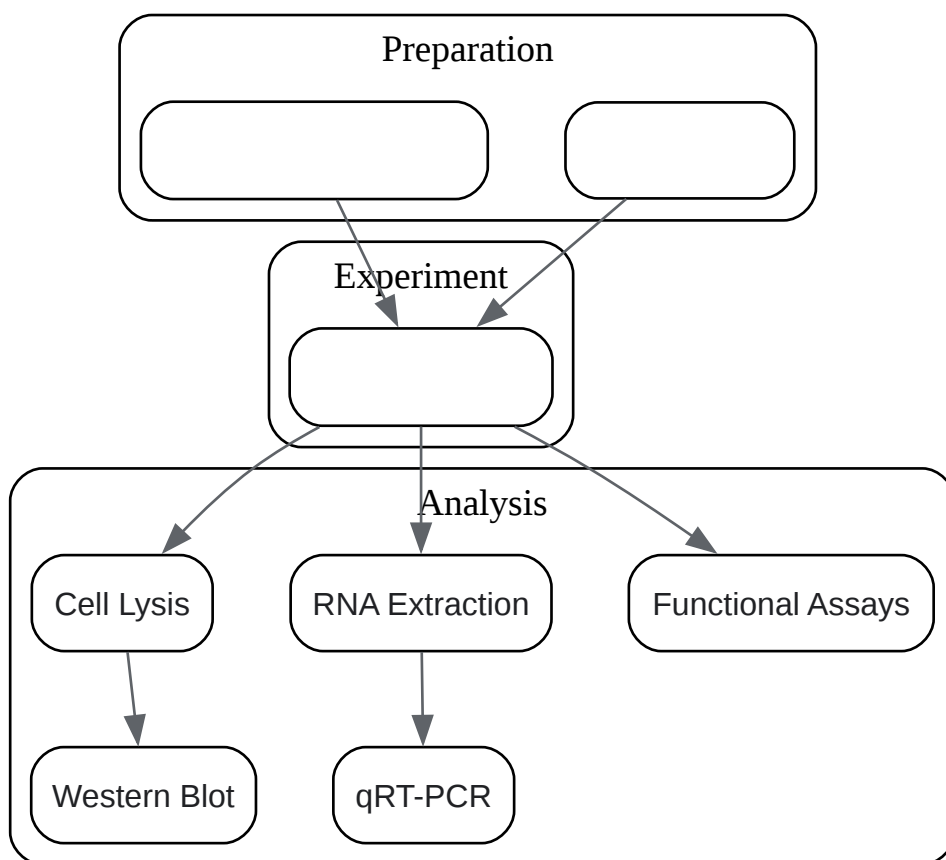


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9(S)-HpODE activation of the GPR132 signaling pathway.

Experimental Workflow for Studying 9(S)-HpODE Effects

This diagram outlines a typical workflow for investigating the cellular effects of **9(S)-HpODE**.



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General workflow for cell-based **9(S)-HpODE** experiments.

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